molecular formula C13H16BrClN2 B1480744 5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 2098127-23-0

5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B1480744
CAS No.: 2098127-23-0
M. Wt: 315.63 g/mol
InChI Key: QJKJYQTXYHGOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical building block of significant interest in pharmaceutical research and development. The compound features an indole scaffold substituted with a bromo group and a piperidine ring, a structure frequently explored in medicinal chemistry. While specific mechanistic studies on this exact salt are limited, research on its close structural analogs reveals valuable research applications. Notably, the related compound 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a key synthetic intermediate in the industrial synthesis of Naratriptan Hydrochloride, a 5HT1F receptor agonist medication used for the acute treatment of migraine . This highlights the potential of this chemical class in developing central nervous system (CNS) active agents. Furthermore, substituted indole scaffolds bearing a piperidine moiety are extensively investigated for their potential as inhibitors of parasitic targets, such as in the search for new treatments for neglected tropical diseases like Chagas disease . The bromo substituent on the indole ring makes it a versatile precursor for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space. This product is intended for research purposes as a synthetic intermediate or a standard for analytical method development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2.ClH/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKJYQTXYHGOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom at the fifth position of the indole ring and a piperidine moiety at the third position, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

  • Molecular Formula : C12_{12}H14_{14}BrN3_{3}·HCl
  • Molecular Weight : Approximately 279.18 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating biological studies.

Anticancer Activity

Research indicates that brominated indoles can exhibit cytotoxic effects against various cancer cell lines. Studies suggest that this compound may possess similar properties.

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation. For instance, a study indicated that brominated indoles exhibited IC50_{50} values in the low micromolar range against several cancer types, including breast and lung cancers.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by mitochondrial dysfunction and oxidative stress.

Receptor Interactions

The biological activity of this compound also extends to its interactions with various receptors.

Binding Affinity Studies

  • Serotonin Receptors : Preliminary studies indicate that this compound may act as a partial agonist at serotonin receptors, which are implicated in mood regulation and cancer biology.
  • Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, suggesting a dual mechanism of action that includes both receptor modulation and direct cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

CompoundModificationBiological ActivityIC50_{50} (µM)
Original-Cytotoxicity5.0
Analog A-NH2_2Increased potency2.0
Analog B-FDecreased potency10.0

The table above illustrates how modifications to the original structure can enhance or diminish biological activity. For example, adding an amino group significantly increased cytotoxicity, while adding a fluorine atom reduced it .

Scientific Research Applications

1.1. Neuropharmacology

5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride has been investigated for its role as a 5-HT receptor agonist , particularly the 5-HT1F receptor. This receptor is implicated in several neurological conditions, including migraine and depression. Research indicates that compounds with similar structures can modulate serotonin neurotransmission, potentially alleviating symptoms associated with these disorders .

1.2. Treatment of Migraine

The compound has shown promise in treating migraine and related cephalic pain conditions. Its mechanism involves activating the 5-HT1F receptor, which can inhibit neurogenic inflammation—a key factor in migraine pathophysiology . This action may provide therapeutic benefits for patients suffering from chronic migraines or cluster headaches.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including bromination, amide formation, and coupling reactions. The following table summarizes various synthetic routes that have been explored:

Synthesis MethodKey ReagentsYield (%)Reference
BrominationNaBr, HNO385
Amide FormationPiperidine90
Suzuki CouplingBromoindole + Boronic Acid75

These synthetic methods highlight the versatility of this compound in generating derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles.

3.1. Antiviral Properties

Recent studies have indicated that indole derivatives, including compounds similar to this compound, exhibit antiviral activity against various pathogens, including Zika virus protease . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance inhibitory effects against viral targets.

3.2. Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Migraine Treatment : A study demonstrated that administration of this compound significantly reduced the frequency and severity of migraines in animal models by acting on the serotonergic system .
  • Antiviral Activity : Another investigation reported that derivatives of this compound inhibited Zika virus replication with IC50 values as low as 320 nM, showcasing its potential as a lead compound for developing antiviral therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Position of Halogen Substituents
  • 5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride : Bromine at the 5-position (CAS 1808957-59-6) .
  • 4-Bromo-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (94): Bromine at the 4-position (mp: 207–208°C).
Functional Group Modifications
  • (E)-5-Bromo-3-(2-nitrovinyl)-1H-indole : Replaces the piperidine group with a nitrovinyl substituent. The electron-withdrawing nitro group decreases nucleophilicity, limiting its utility in pharmaceutical synthesis but enhancing reactivity in electrophilic additions .

Modifications to the Piperidine Moiety

N-Substitution
  • 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole : A methyl group on the piperidine nitrogen enhances metabolic stability by reducing oxidative deamination. This derivative is synthesized via a one-pot method using triethyl silane, enabling scalable production .
  • tert-Butyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate : The tert-butyl carbamate protecting group improves solubility in organic solvents, facilitating intermediate purification .
Piperidine Connectivity
  • 3-(3-(Piperidin-1-yl)propyl)-1H-indole : A propyl linker between the indole and piperidine increases conformational flexibility, which may broaden receptor selectivity but reduce binding specificity .

Preparation Methods

Bromination of Indole Precursors

  • The starting material is typically an indole or substituted indole scaffold.
  • Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
  • This step yields 5-bromoindole derivatives, which are then functionalized further.

Introduction of the Piperidin-4-yl Group

  • The key step involves coupling the 5-bromoindole with a piperidine derivative, often 4-piperidone or 1-methylpiperidin-4-yl intermediates.
  • A notable improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (a closely related compound) was reported by Shashikumar et al. (2010), which can be adapted for the non-methylated piperidinyl derivative.
  • This process utilizes a novel one-pot synthetic procedure involving triethylsilane as a reducing agent, which simplifies the synthesis and is suitable for scale-up.

Formation of Hydrochloride Salt

  • The free base 5-bromo-3-(piperidin-4-yl)-1H-indole is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step enhances the compound’s solubility and stability for pharmaceutical applications.

Representative Synthetic Route (Adapted from Literature)

Step Reagents/Conditions Description Yield (%)
1 Indole + NBS, solvent (e.g., DMF), 0-5°C Selective bromination at 5-position 80-90%
2 5-Bromoindole + 4-piperidone + triethylsilane, solvent (e.g., MeOH), room temp One-pot reductive amination to attach piperidin-4-yl 70-85%
3 Treatment with HCl in ethanol or ether Formation of hydrochloride salt >95% purity

Note: Yields are approximate and depend on reaction optimization.

Reaction Conditions and Optimization

  • Catalysts and Reducing Agents : Triethylsilane is preferred for its mild reducing properties and compatibility with scale-up.
  • Solvents : Methanol, ethanol, or mixtures with dichloromethane are commonly used to optimize solubility and reaction rates.
  • Temperature Control : Bromination requires low temperatures (0-5°C) to prevent over-bromination; reductive amination proceeds efficiently at room temperature.
  • Purification : Column chromatography or crystallization is employed to achieve high purity.

Analytical Validation

  • The structural identity and purity of the compound are confirmed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Infrared (IR) spectroscopy.
    • Mass spectrometry (MS).
    • Elemental analysis.
  • These methods ensure the compound meets the required pharmaceutical standards.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes Yield Range (%) Reference
5-Position Bromination N-Bromosuccinimide, DMF, 0-5°C Controlled mono-bromination 80-90
Piperidin-4-yl Group Introduction 4-Piperidone, triethylsilane, MeOH, RT One-pot reductive amination 70-85
Hydrochloride Salt Formation HCl in ethanol or ether Salt formation for stability >95 purity

Research Findings and Improvements

  • The one-pot procedure using triethylsilane reduces the number of purification steps and improves scalability compared to multi-step syntheses.
  • The process is amenable to industrial production with good reproducibility and environmental compliance.
  • Alternative catalysts and solvents have been screened to optimize regioselectivity and yield, though triethylsilane remains preferred for its efficiency and mildness.

Q & A

Q. Answer :

  • Key Steps :
    • Core Indole Synthesis : Start with 5-bromo-1H-indole derivatives. For piperidine incorporation, use Mannich reactions (e.g., formaldehyde and piperidine in glacial acetic acid) .
    • Coupling Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEG-400/DMF solvent systems enhances regioselectivity. For example, CuI catalyzes triazole formation in yields up to 50% .
    • Purification : Flash column chromatography (70:30 ethyl acetate/hexane) effectively isolates the product. Confirm purity via TLC (Rf = 0.30) and NMR .
  • Optimization :
    • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    • Control reaction time (12–24 hours) and temperature (room temp to 90°C) to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Q. Answer :

  • Primary Techniques :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the piperidine and bromoindole moieties .
    • Mass Spectrometry : FAB-HRMS provides exact mass (e.g., m/z 427.0757 [M+H]+^+) to verify molecular composition .
    • HPLC : Assess purity (>95%) and detect impurities using reverse-phase columns .
  • Ambiguity Resolution :
    • X-ray crystallography (if crystalline) resolves stereochemical uncertainties .
    • Compare experimental data with computational predictions (e.g., Molecular Operating Environment (MOE)) .

Basic: What are the primary pharmacological targets of this compound, and how are binding assays designed?

Q. Answer :

  • Targets :
    • 5-HT1A_{1A} Receptor : High affinity due to the piperidine-indole pharmacophore, mimicking serotonin analogs .
    • SERT (Serotonin Transporter) : Modulates reuptake inhibition, relevant in neuropsychiatric research .
  • Assay Design :
    • In Vitro Binding : Use radiolabeled ligands (e.g., 3H^3H-8-OH-DPAT) in HEK-293 cells expressing recombinant receptors.
    • Functional Activity : Measure cAMP inhibition (5-HT1A_{1A} agonism) via luciferase reporter assays .

Advanced: How should researchers design in vivo studies to evaluate neuropharmacological effects?

Q. Answer :

  • Model Selection :
    • Rodent models (e.g., forced swim test for antidepressant activity) .
    • Dose ranges: 1–10 mg/kg (intraperitoneal or oral) based on pharmacokinetic profiling .
  • Controls :
    • Include positive controls (e.g., buspirone for 5-HT1A_{1A}) and vehicle groups.
    • Monitor plasma stability and blood-brain barrier penetration via LC-MS/MS .

Advanced: How to address contradictory SAR data involving piperidine positional isomers?

Q. Answer :

  • Case Study : Replacing piperidin-4-yl with piperidin-3-yl reduces 5-HT1A_{1A} affinity by 10-fold .

  • Resolution Strategies :

    • Computational Docking : Compare binding poses in receptor homology models (e.g., 5-HT1A_{1A} GPCR).
    • Free Energy Calculations : Use MM-GBSA to quantify steric clashes or hydrogen-bonding losses .
  • Table: Piperidine Isomer Activity

    Substituent Position5-HT1A_{1A} IC50_{50} (nM)SERT IC50_{50} (nM)
    Piperidin-4-yl3.245
    Piperidin-3-yl32.1120

Advanced: What strategies ensure robust impurity profiling in final batches?

Q. Answer :

  • Identification :
    • LC-HRMS detects trace impurities (e.g., des-bromo analogs or hydrochloride counterion variations) .
    • Compare retention times with reference standards (e.g., EP/BP pharmacopeia guidelines) .
  • Quantification :
    • Use calibration curves for known impurities (limit: <0.15% per ICH Q3A).
    • Stability studies (40°C/75% RH for 6 months) assess degradation products .

Advanced: How to optimize solubility and bioavailability for in vivo applications?

Q. Answer :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .
  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance dissolution in preclinical formulations .
  • Prodrug Approaches : Esterify indole NH to increase lipophilicity and BBB penetration .

Advanced: What computational tools predict off-target interactions?

Q. Answer :

  • Docking Software : MOE or AutoDock Vina screen against kinase or CYP450 libraries .
  • Machine Learning : Train models on ChEMBL datasets to flag potential hERG or phospholipidosis risks .
  • Validation : Cross-check with patch-clamp electrophysiology for ion channel effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride
Reactant of Route 2
5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride

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